molecular formula C15H16BrNO2 B15304702 Tert-butyl (5-bromonaphthalen-2-YL)carbamate

Tert-butyl (5-bromonaphthalen-2-YL)carbamate

Cat. No.: B15304702
M. Wt: 322.20 g/mol
InChI Key: IHCNQDGGHVILFG-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromonaphthalen-2-YL)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromonaphthalen-2-YL)carbamate typically involves the reaction of 5-bromonaphthalene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-bromonaphthalen-2-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (5-bromonaphthalen-2-YL)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromonaphthalen-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and naphthalene ring may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-bromonaphthalen-2-YL)carbamate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

tert-butyl N-(5-bromonaphthalen-2-yl)carbamate

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h4-9H,1-3H3,(H,17,18)

InChI Key

IHCNQDGGHVILFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)Br

Origin of Product

United States

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